molecular formula C19H18N6O5S3 B12395930 Cefditoren-13C,d3

Cefditoren-13C,d3

Cat. No.: B12395930
M. Wt: 510.6 g/mol
InChI Key: KMIPKYQIOVAHOP-XMZGYDMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefditoren-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Cefditoren molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Cefditoren structure through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the efficient incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chromatographic techniques to ensure the final product’s purity and isotopic labeling efficiency. The production process is optimized to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cefditoren-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

Cefditoren-13C,d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall biosynthesis and eventually causes bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with deuterium and carbon-13. This labeling allows for more precise and detailed studies in pharmacokinetics and metabolic research compared to its non-labeled counterparts. The incorporation of stable isotopes also enhances the compound’s stability and provides valuable insights into its metabolic pathways .

Properties

Molecular Formula

C19H18N6O5S3

Molecular Weight

510.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3

InChI Key

KMIPKYQIOVAHOP-XMZGYDMXSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

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